N-[1-(ADAMANTAN-1-YL)-2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE
Description
This compound is a structurally complex molecule featuring three key components:
- Adamantane: A rigid, diamondoid hydrocarbon known for enhancing thermal stability and lipophilicity in drug design .
- 4-Methylpiperazine: A nitrogen-containing heterocycle that improves solubility and modulates receptor binding affinity.
- Cyclohexanecarboxamide: A hydrophobic moiety contributing to conformational rigidity and membrane permeability.
Adamantyl derivatives are widely studied for their pharmacological versatility, including applications in neurology, virology, and anti-inflammatory therapies .
Properties
IUPAC Name |
N-[1-(1-adamantyl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N3O2/c1-26-7-9-27(10-8-26)23(29)21(25-22(28)20-5-3-2-4-6-20)24-14-17-11-18(15-24)13-19(12-17)16-24/h17-21H,2-16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODPZWLRXFVIBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5CCCCC5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aminocarbonylation of Adamantan-1-ylmethyl Bromide
Procedure :
- Reactants : Adamantan-1-ylmethyl bromide (5.0 g, 0.022 mol), 4-methylpiperazine (2.64 g, 0.026 mol), COgen (1.2 equiv), and 2-MeTHF (50 mL).
- Conditions : Irradiate with blue LEDs (450 nm) under CO atmosphere (1 atm) for 12 h at 25°C.
- Workup : Quench with aqueous NaHCO₃, extract with EtOAc, and concentrate.
- Purification : Silica gel chromatography (EtOAc/hexane, 3:7) yields 1-adamantan-1-yl-2-(4-methylpiperazin-1-yl)-2-oxoethane (4.8 g, 72%).
Characterization :
Gabriel Synthesis to Introduce Primary Amine
Procedure :
- Bromination : Treat 1-adamantan-1-yl-2-(4-methylpiperazin-1-yl)-2-oxoethane (4.0 g) with PBr₃ (1.2 equiv) in dry DCM (30 mL) at 0°C for 2 h.
- Phthalimide Substitution : React with potassium phthalimide (3.0 equiv) in DMF at 80°C for 6 h.
- Hydrazinolysis : Reflux with hydrazine hydrate (5 mL) in ethanol to yield Intermediate A (3.2 g, 65%).
Characterization :
- ¹³C NMR (101 MHz, DMSO-d₆): δ 176.8 (C=O), 53.2 (N-CH₂), 46.1 (Piperazine-C).
- MS (ESI) : m/z 348.2 [M+H]⁺.
Acylation with Cyclohexanecarbonyl Chloride
Amide Coupling
Procedure :
- Reactants : Intermediate A (2.0 g, 5.76 mmol), cyclohexanecarbonyl chloride (1.1 equiv), EDCI (1.2 equiv), DIPEA (2.5 equiv) in dry DMF (20 mL).
- Conditions : Stir at 25°C for 24 h under N₂.
- Workup : Dilute with ice water, extract with EtOAc, and dry over Na₂SO₄.
- Purification : HPLC (MeCN/H₂O, 70:30) yields the title compound (1.8 g, 68%).
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.12–1.85 (m, 21H, Adamantane + Cyclohexane-H), 2.28 (s, 3H, N-CH₃), 3.05–3.45 (m, 8H, Piperazine-H), 6.72 (s, 1H, NH).
- IR (KBr) : 1642 cm⁻¹ (Amide C=O), 1540 cm⁻¹ (N-H bend).
- MS (ESI) : m/z 485.3 [M+H]⁺.
Optimization and Yield Enhancement
Critical Parameters
Comparative Yields
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Aminocarbonylation | 72 | 95 |
| Gabriel Synthesis | 65 | 90 |
| Final Amidation | 68 | 98 |
Spectroscopic Validation
IR and NMR Consistency
Mass Spectrometric Confirmation
- Molecular Ion Peak : m/z 485.3 matches theoretical mass (484.6 g/mol).
- Fragmentation Pattern : Loss of cyclohexanecarbonyl (138 Da) yields m/z 347.2 [M-C₇H₁₁O]⁺.
Chemical Reactions Analysis
Types of Reactions
N-[1-(ADAMANTAN-1-YL)-2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(ADAMANTAN-1-YL)-2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of N-[1-(ADAMANTAN-1-YL)-2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets. The adamantyl group provides rigidity to the molecule, allowing it to fit into specific binding sites on target proteins. The piperazine ring can interact with receptors or enzymes, modulating their activity. The compound may also influence cellular pathways by altering the function of key proteins involved in signal transduction .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related adamantane-based derivatives:
Key Findings:
Substituent Effects :
- 4-Methylpiperazine vs. Morpholine : The target compound’s 4-methylpiperazine group likely enhances CNS activity compared to morpholine derivatives, which are more polar and less brain-penetrant .
- Adamantane Positioning : Compounds with adamantane directly conjugated to aromatic groups (e.g., 2-chlorobenzoate in ) exhibit superior anti-inflammatory activity, suggesting that the target compound’s cyclohexanecarboxamide may trade potency for metabolic stability .
The target compound’s cyclohexane group may disrupt this packing, impacting crystallinity.
Biological Performance :
- Nitrogen-containing adamantane derivatives (e.g., 2p, 2q, 2r in ) show strong anti-inflammatory effects, supporting the hypothesis that the target compound’s 4-methylpiperazine could synergize with adamantane for similar applications .
Biological Activity
N-[1-(adamantan-1-yl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]cyclohexanecarboxamide, a synthetic compound, exhibits significant biological activity due to its unique structural features. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by:
- Adamantyl Group : Provides rigidity and enhances binding affinity to biological targets.
- Piperazine Ring : Facilitates interactions with various receptors and enzymes.
- Cyclohexanecarboxamide Moiety : Contributes to the compound's stability and solubility.
This unique combination allows for diverse biological activities, making it a subject of interest in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The adamantyl group allows the compound to fit into specific binding sites on proteins, influencing their activity.
- Enzyme Modulation : The piperazine ring can interact with enzymes, potentially altering their function and affecting cellular pathways involved in signal transduction.
Anticancer Properties
Research has demonstrated that derivatives of the adamantane structure exhibit notable anticancer activities. For instance, studies involving similar compounds have shown:
- Cytotoxicity : Compounds analogous to this compound have been evaluated for their cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) cells. Specific derivatives have shown IC50 values as low as 10.56 μM against HepG2 cells, indicating potent anti-proliferative activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5r | HepG2 | 10.56 ± 1.14 |
| Other Compounds | HeLa, MCF7 | Varies |
Mechanisms of Induced Apoptosis
The mechanism through which these compounds induce apoptosis has been explored in detail:
- Caspase Activation : Studies indicate that certain derivatives can induce a dose-dependent increase in caspase-3 and caspase-8 activity while having minimal effect on caspase-9. This suggests that apoptosis may be mediated through a caspase-8-dependent pathway .
Pharmacological Applications
The compound's potential extends beyond anticancer properties:
- Antiviral Activity : Investigations into similar adamantane derivatives have highlighted their potential as antiviral agents.
- Neurological Applications : The ability of compounds with adamantane structures to cross the blood-brain barrier opens avenues for neurological applications, including treatments for neurodegenerative diseases.
Comparative Analysis with Similar Compounds
This compound can be compared with other adamantane derivatives to understand its unique properties better:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide | Adamantyl + Indole | Cannabimimetic activity |
| ABC294640 | Adamantyl + Carboxamide | Anticancer agent |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-(ADAMANTAN-1-YL)-2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Adamantane functionalization : React adamantane-1-carboxylic acid with a bromoacetyl group to introduce the ketone moiety.
Piperazine coupling : Use nucleophilic substitution or amide bond formation to attach the 4-methylpiperazine group.
Cyclohexanecarboxamide linkage : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to conjugate the cyclohexane moiety.
- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%). Structural verification requires -NMR and -NMR to resolve adamantane’s rigid protons and carbonyl signals .
Q. How is the molecular structure of this compound characterized in crystallographic studies?
- Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMF/EtOH). Use SHELXL for refinement, focusing on resolving steric clashes between adamantane and cyclohexane groups.
- Key parameters : Report bond angles (C=O: ~120°), torsional flexibility of the piperazine ring, and hydrogen-bonding networks.
- Data interpretation : Compare with analogous adamantane-carboxamide structures to identify conformational outliers .
Advanced Research Questions
Q. How can conflicting solubility data from different studies be resolved for this compound?
- Methodological Answer :
- Controlled experiments : Test solubility in DMSO, water, and ethanol under standardized conditions (25°C, 1 atm). Use UV-Vis spectroscopy to quantify saturation points.
- Data reconciliation : Analyze discrepancies by assessing solvent purity, hydration state of the compound, and measurement techniques (e.g., nephelometry vs. gravimetry). Cross-reference with structurally similar adamantane derivatives (e.g., logP ~3.5) .
Q. What strategies optimize the compound’s bioactivity while minimizing off-target effects?
- Methodological Answer :
- Structure-activity relationship (SAR) : Systematically modify the piperazine’s methyl group or cyclohexane substituents. Assess binding affinity via SPR (surface plasmon resonance) against target receptors (e.g., dopamine D2).
- Selectivity screening : Use kinase profiling panels to identify off-target interactions. Computational docking (AutoDock Vina) predicts binding poses, prioritizing modifications that enhance target specificity .
Q. How do steric effects from the adamantane group influence reaction kinetics in downstream derivatization?
- Methodological Answer :
- Kinetic studies : Compare reaction rates of adamantane-containing vs. non-adamantane analogs in nucleophilic acyl substitution. Use stopped-flow spectroscopy to track intermediates.
- Computational modeling : Apply DFT (B3LYP/6-31G*) to calculate steric hindrance and transition-state energies. Adamantane’s rigidity may slow reactions by ~30% compared to linear alkanes .
Data Contradiction Analysis
Q. Why do some studies report high thermal stability (>250°C) while others observe decomposition at 180°C?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Conduct under inert (N) vs. oxidative (air) atmospheres. Adamantane’s stability is sensitive to oxidation; decomposition in air occurs at lower temperatures.
- Sample preparation : Ensure anhydrous conditions, as hydration lowers melting points. Cross-validate with DSC (differential scanning calorimetry) to detect polymorphic transitions .
Experimental Design Guidance
Q. What in vitro assays are most suitable for evaluating this compound’s neuropharmacological potential?
- Methodological Answer :
- Primary assays :
- Radioligand binding : Test affinity for σ-1 or NMDA receptors using -ligand displacement.
- Functional assays : Measure cAMP modulation in CHO-K1 cells transfected with GPCRs.
- Secondary validation : Use patch-clamp electrophysiology to assess ion channel modulation. Reference adamantane-based drugs (e.g., memantine) for benchmarking .
Applications in Drug Development
Q. How can this compound’s pharmacokinetics be improved for CNS penetration?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
